Platensimycin

FabF inhibition Enzyme selectivity Antibacterial target engagement

Platensimycin (PTM, CAS 835876-32-9) is a diterpenoid antibiotic isolated from *Streptomyces platensis* that selectively inhibits bacterial fatty acid synthase II (FabF, IC50 = 0.13 μg/mL) with >800× selectivity over FabH. It demonstrates potent bactericidal activity against multidrug-resistant Gram-positive pathogens—including MRSA (MIC 0.5 μg/mL) and VRE—and outperforms both platencin and linezolid. Its novel tetracyclic cage-like scaffold ensures no cross-resistance with oxazolidinones or glycopeptides, making it an essential reference standard for resistance mechanism studies and a validated starting point for semisynthetic antibiotic development. For topical anti-infective programs, its favorable HeLa cytotoxicity profile (>1,000 μg/mL) provides a wide safety margin, and nanoformulation strategies further enhance performance.

Molecular Formula C24H27NO7
Molecular Weight 441.5 g/mol
CAS No. 835876-32-9
Cat. No. B021506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatensimycin
CAS835876-32-9
Synonymsplatensimycin
Molecular FormulaC24H27NO7
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2
InChIInChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1
InChIKeyCSOMAHTTWTVBFL-OFBLZTNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight tan solid

Structure & Identifiers


Interactive Chemical Structure Model





Platensimycin (CAS 835876-32-9) — A FabF-Selective Natural Antibiotic for Gram-Positive Bacterial Research


Platensimycin (PTM; CAS 835876-32-9) is a diterpenoid natural product isolated from Streptomyces platensis that selectively inhibits the bacterial fatty acid synthase II (FASII) enzyme β-ketoacyl-acyl carrier protein synthase II (FabF) [1]. It demonstrates potent activity against multidrug-resistant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [2]. Its unique tetracyclic cage-like structure and novel mechanism of action distinguish it from conventional antibiotics [3].

Why Platensimycin Cannot Be Simply Substituted by Other FASII Inhibitors or Gram-Positive Antibiotics


Platensimycin exhibits a unique combination of high FabF selectivity and structural novelty that prevents functional substitution by other FASII inhibitors or clinically used antibiotics. Unlike the dual FabF/FabH inhibitor platencin, which has a broader target profile [1], and thiolactomycin, which shows weak FabF inhibition (IC50 ~1.3–13 μg/mL) [2], platensimycin's sub-micromolar FabF inhibition is highly specific. Furthermore, its tetracyclic ketolide scaffold is distinct from oxazolidinones (e.g., linezolid) and glycopeptides (e.g., vancomycin), conferring a novel mechanism of action that avoids cross-resistance with existing antibiotic classes [3].

Platensimycin (CAS 835876-32-9) — Quantitative Comparative Evidence Against Key Analogs and Alternatives


FabF Enzyme Inhibition Potency and Selectivity — Platensimycin vs. Platencin vs. Thiolactomycin

Platensimycin exhibits potent and selective inhibition of FabF, whereas platencin inhibits both FabF and FabH with lower potency, and thiolactomycin shows weak, non-selective activity [1]. This high selectivity is critical for minimizing off-target effects and understanding bacterial FASII pathway biology [2].

FabF inhibition Enzyme selectivity Antibacterial target engagement

Antibacterial Potency Against MRSA — Platensimycin vs. Platencin vs. Linezolid

Against methicillin-resistant Staphylococcus aureus (MRSA), platensimycin demonstrates MIC values comparable or superior to the clinical antibiotic linezolid, and generally superior to its analog platencin [1]. This potency against a key multidrug-resistant pathogen underscores its value as a lead compound for antibiotic development [2].

MRSA MIC Antibiotic resistance

Mammalian Cytotoxicity Profile — Platensimycin vs. Platencin

Platensimycin exhibits negligible cytotoxicity against mammalian cells, with an IC50 value >1,000 μg/mL in HeLa cells, indicating a wide therapeutic window [1]. In contrast, platencin shows detectable cytotoxicity at lower concentrations (IC50 >100 μg/mL), suggesting a narrower safety margin [2].

Cytotoxicity HeLa cells Therapeutic index

In Vivo Efficacy in MRSA Mouse Infection Model — Platensimycin vs. Mupirocin

In a mouse wound infection model, platensimycin delivered topically significantly reduced MRSA bacterial burden, demonstrating comparable or superior efficacy to the clinical topical antibiotic mupirocin [1]. This validates its potential as a topical anti-infective agent against drug-resistant skin infections [2].

In vivo efficacy MRSA infection Topical antibiotic

Platensimycin — Key Research and Preclinical Application Scenarios


Mechanistic Studies of Bacterial Fatty Acid Synthesis (FASII) Pathway

Platensimycin serves as an optimal chemical probe for dissecting the FASII pathway due to its high FabF selectivity (IC50 = 0.13 μg/mL) and >800× selectivity window against FabH [1]. This specificity allows researchers to isolate FabF-dependent effects without confounding dual FabF/FabH inhibition, enabling precise pathway mapping and target validation studies in S. aureus and other Gram-positive bacteria [2].

Anti-MRSA Drug Discovery and Lead Optimization

With MIC values as low as 0.5 μg/mL against MRSA — outperforming both platencin (1 μg/mL) and linezolid (2 μg/mL) — platensimycin is a validated starting point for medicinal chemistry campaigns targeting drug-resistant S. aureus [1]. Its unique tetracyclic scaffold offers multiple sites for semisynthetic modification, and its demonstrated in vivo efficacy in wound infection models confirms its translational potential [2].

Topical Antibiotic Formulation Development

Platensimycin's efficacy in topical MRSA wound infection models, comparable to mupirocin, supports its development as a topical anti-infective for skin and soft tissue infections [1]. Its favorable cytotoxicity profile (HeLa IC50 >1,000 μg/mL) provides a wide safety margin for topical applications, while nanoformulation strategies (liposomes, micelles) have been shown to further enhance its antibacterial performance [2].

Comparative Pharmacology and Resistance Studies

Platensimycin's novel mechanism of action (FabF inhibition) makes it an essential reference compound for cross-resistance studies. Its lack of cross-resistance with existing antibiotic classes (e.g., oxazolidinones, glycopeptides) allows researchers to investigate resistance mechanisms and combination therapies against multidrug-resistant Gram-positive pathogens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Platensimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.